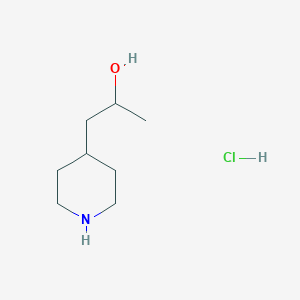![molecular formula C13H16KNO4 B2895726 Potassium 3-[3-(tert-butoxy)-3-oxopropyl]pyridine-2-carboxylate CAS No. 2229558-05-6](/img/structure/B2895726.png)
Potassium 3-[3-(tert-butoxy)-3-oxopropyl]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 3-[3-(tert-butoxy)-3-oxopropyl]pyridine-2-carboxylate is a chemical compound with the CAS Number: 2229558-05-6 . It has a molecular weight of 289.37 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for this compound is1S/C13H17NO4.K/c1-13(2,3)18-10(15)7-6-9-5-4-8-14-11(9)12(16)17;/h4-5,8H,6-7H2,1-3H3,(H,16,17);/q;+1/p-1 . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 289.37 .Scientific Research Applications
Potassium Organic Compounds in Battery Technology
Potassium organic compounds have shown promise in the development of potassium-ion batteries (PIBs), addressing challenges related to capacity, stability, and cycle life. For instance, a study on nanostructured potassium-organic frameworks as effective anodes for PIBs revealed that these materials could lead to long-cycle life batteries. The research highlighted the synthesis of a potassium metal-organic framework based on pyridine dicarboxylate, demonstrating superior electrochemical performance due to a unique and reversible redox reaction facilitated by N-K/O-K coordination bonds (Chao Li et al., 2020).
Another study focused on potassium salts of para-aromatic dicarboxylates, such as potassium terephthalate (K2TP) and potassium 2,5-pyridinedicarboxylate (K2PC), as highly efficient organic anodes in K-ion batteries. These compounds exhibited clear and reversible discharge and charge platforms, stemming from the redox behavior of organic para-aromatic dicarboxylates, suggesting their potential in enhancing the performance of K-ion batteries (Qijiu Deng et al., 2017).
Potassium Compounds in Organic Synthesis and Catalysis
Potassium organic compounds are also utilized in organic synthesis and catalysis. For example, the direct CH arylation of unactivated arenes with aryl halides promoted by bis(imino)pyridine derivatives, in the presence of potassium tert-butoxide, offers a transition-metal-free method for the efficient synthesis of biaryl structural units. This highlights the role of potassium compounds in facilitating novel synthetic pathways (A. Sigen et al., 2013).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
properties
IUPAC Name |
potassium;3-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4.K/c1-13(2,3)18-10(15)7-6-9-5-4-8-14-11(9)12(16)17;/h4-5,8H,6-7H2,1-3H3,(H,16,17);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPWKKIBQWCCTJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1=C(N=CC=C1)C(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16KNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(3-Methylphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B2895643.png)


![2-[2-(2,4-Dichlorophenyl)-2-oxoethyl]-1,3-cyclohexanedione](/img/structure/B2895646.png)





![7-(4-(4-ethoxybenzoyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2895657.png)
![N-(2-fluorophenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2895658.png)
![2-(2-chloro-4-fluorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2895659.png)
![N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2895665.png)
